3-Oxa-9-azaspiro[5.5]undecane-2,4-dione
Description
Significance of Spirocyclic Frameworks in Bridging Ring Systems
Spirocycles are defined by the presence of a single atom, the spiroatom, which is a constituent of two distinct rings. This unique arrangement imparts a twisted, non-planar geometry to the molecule. wikipedia.org This three-dimensionality is a departure from the often flat, aromatic structures prevalent in many bioactive molecules and can lead to improved physicochemical properties. tandfonline.com The rigid connection between the rings can also lock in specific conformations, which is a valuable tool for medicinal chemists seeking to optimize the interaction of a molecule with its biological target. nih.gov
The nomenclature of spiro compounds, such as spiro[5.5]undecane, indicates the number of atoms in each ring connected to the central spiroatom. In this case, there are five atoms in each of the two rings, excluding the spiroatom itself.
The Role of Heteroatoms (Oxygen and Nitrogen) in Spirocyclic Design
The introduction of heteroatoms—atoms other than carbon, such as oxygen and nitrogen—into the spirocyclic framework dramatically expands the chemical space and potential applications of these molecules. wikipedia.orgrsc.org Heteroatoms can introduce polarity, hydrogen bonding capabilities, and specific electronic properties that are crucial for molecular recognition and reactivity. baranlab.org
In the case of 3-Oxa-9-azaspiro[5.5]undecane-2,4-dione, the presence of an oxygen atom in one ring and a nitrogen atom in the other introduces both ether and amide functionalities. This combination can lead to a rich and diverse range of chemical transformations and biological interactions. The strategic placement of heteroatoms is a key aspect of modern drug design, allowing for the fine-tuning of properties like solubility, metabolic stability, and target affinity. rsc.orgrsc.org
Contextualization of Lactam and Imide Motifs within Spiro Compounds
The this compound scaffold contains a dione (B5365651) functionality on the nitrogen-containing ring, which can also be viewed as an imide—a functional group with two acyl groups bonded to a nitrogen atom. The cyclic amide within this ring is a lactam. Lactam and imide motifs are prevalent in a vast array of biologically active compounds, including many antibiotics and other pharmaceuticals. researchgate.netresearchgate.net
The incorporation of these motifs into a spirocyclic framework can lead to novel compounds with unique biological profiles. researchgate.net The rigid spirocyclic core can orient the lactam or imide group in a specific spatial arrangement, potentially enhancing its interaction with biological targets. frontiersin.orgnih.gov
Overview of Research Trajectories Pertaining to this compound and Related Heteraspiro[m.n]alkanes
Research into heteraspiro[m.n]alkanes, the broader class to which this compound belongs, is an active area of investigation. researchgate.netepa.govthieme-connect.com Synthetic chemists are developing new and efficient methods to construct these complex architectures. researchgate.net Medicinal chemists are exploring the potential of these scaffolds to generate new therapeutic agents. For instance, derivatives of 1-oxa-9-azaspiro[5.5]undecane have been investigated for their potential as carbonic anhydrase inhibitors and have been incorporated into fluoroquinolone derivatives to test for antibacterial activity. researchgate.net Furthermore, 3,9-diazaspiro[5.5]undecane-based compounds have been studied as antagonists for GABA-A receptors. soton.ac.uk
The study of these compounds often involves a combination of synthetic chemistry, spectroscopic analysis (such as NMR), and computational modeling to understand their structure and properties. nih.govchemicalbook.com While specific research on the biological activity of this compound itself is not extensively documented in the provided results, the broader research trends in related heteraspirocycles suggest a promising future for the exploration of this and similar scaffolds in various scientific disciplines.
Structure
3D Structure
Properties
IUPAC Name |
3-oxa-9-azaspiro[5.5]undecane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c11-7-5-9(6-8(12)13-7)1-3-10-4-2-9/h10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSDRCSXWXOPLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)OC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90702187 | |
| Record name | 3-Oxa-9-azaspiro[5.5]undecane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90702187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4705-51-5 | |
| Record name | 3-Oxa-9-azaspiro[5.5]undecane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90702187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Oxa 9 Azaspiro 5.5 Undecane 2,4 Dione and Its Chemical Analogs
Strategies for Spirocyclic Core Construction Incorporating Oxygen and Nitrogen Heteroatoms
The creation of spirocyclic frameworks that contain both oxygen and nitrogen atoms requires sophisticated synthetic strategies. These methods must address the challenge of forming a quaternary carbon center, the spiro-atom, which connects the two heterocyclic rings.
Cyclization Reactions in Spiro-Lactam and Spiro-Imide Synthesis
Cyclization reactions are fundamental to the formation of the heterocyclic rings found in spiro-lactams and spiro-imides. These reactions can be broadly categorized into multi-step sequences and ring-closing strategies.
Formation of the Spirocyclic Core via Multi-Step Organic Reactions
The construction of spiro-lactams and spiro-imides often involves a sequence of reactions to build the necessary precursors for the final cyclization step. For instance, the synthesis of spiro-β-lactams can be achieved through the Staudinger [2+2] ketene-imine cycloaddition reaction. digitellinc.com This method involves the reaction of a ketene (B1206846) with an imine to form the four-membered β-lactam ring. digitellinc.com By carefully choosing substrates with pre-existing rings, a spirocyclic junction can be created. A variety of substituted spiro-β-lactams have been synthesized using this approach, accommodating a range of functional groups from electron-withdrawing to electron-donating. digitellinc.com
Another multi-step approach involves the initial formation of a suitable carbocyclic or heterocyclic precursor which is then elaborated to include the functionalities required for the second ring formation. For example, the synthesis of certain spiro-γ-lactams commences with the construction of a carbocyclic ring that is subsequently functionalized to allow for the annulation of the lactam ring. rsc.org
The synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives provides a clear example of a multi-step synthesis. This process starts with 4-aminophenol (B1666318) and α-glycolic acid or lactic acid. nih.gov The key step is a metal-catalyzed oxidative cyclization of an intermediate amide to form the spirocyclic dione (B5365651) structure. nih.gov
| Starting Materials | Key Reaction Step | Product | Ref |
| 4-Aminophenol, α-Glycolic Acid | Metal-catalyzed oxidative cyclization | 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | nih.gov |
| Ketenes, Imines | Staudinger [2+2] cycloaddition | Spiro-β-lactams | digitellinc.com |
Ring-Closing Strategies for Spiroheterocycles
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of unsaturated rings, including those found in spiroheterocycles. wikipedia.org This method utilizes metal catalysts, such as Grubbs' or Schrock's catalysts, to facilitate the intramolecular metathesis of two terminal alkenes, resulting in the formation of a cycloalkene and volatile ethylene (B1197577). wikipedia.org The versatility of RCM allows for the synthesis of 5- to 30-membered rings and is tolerant of a wide range of functional groups, making it suitable for complex molecule synthesis. wikipedia.orgorganic-chemistry.org
The synthesis of various spiro-cyclic systems has been successfully achieved using RCM as the key step. arkat-usa.org The required di-alkenylated starting materials can be prepared from 1,3-diketones or other compounds containing an active methylene (B1212753) group. arkat-usa.org This methodology provides a mild and versatile route to spiro-compounds with an additional double bond that can be used for further synthetic modifications. arkat-usa.org For instance, the diallylation of dimedone followed by RCM leads to the formation of a spirocyclic dione. arkat-usa.org
| Substrate Type | Key Reaction | Catalyst | Product Type | Ref |
| Di-alkenylated 1,3-diketones | Ring-Closing Metathesis | Grubbs' Catalyst | Spiro-cyclic systems | arkat-usa.org |
| Di-alkenylated amines | Ring-Closing Metathesis | Ruthenium Catalyst | Pyrrolines | organic-chemistry.org |
| Peptides with Tyr(O-allyl) | Ring-Closing Metathesis | Grubbs' or Hoveyda-Grubbs' Catalyst | Cyclic Peptides | nih.gov |
Tandem and Cascade Cyclization Processes for Complex Spiro-Architectures
Tandem and cascade reactions offer an elegant and efficient approach to the synthesis of complex molecules by forming multiple bonds in a single operation. These processes are particularly valuable for constructing intricate spiro-architectures.
Prins Cascade Cyclization Approaches to Oxa-Azaspiro Systems
A novel Prins cascade process has been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. nih.govacs.org This reaction involves the coupling of aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. nih.govacs.org This method represents the first synthesis of spiromorpholinotetrahydropyran derivatives through a Prins bicyclization. nih.govacs.org The termination of the Prins cyclization can also occur with a tethered olefin, providing a useful motif found in various natural products. nih.gov
Intramolecular Michael Addition Reactions in Spiro-Imide Formation
The intramolecular Michael addition is a powerful C-C and C-X bond-forming reaction that can be utilized for the synthesis of spiro-imides. This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound within the same molecule. Organocatalysts, such as N-heterocyclic carbenes (NHCs), have been shown to be highly effective in catalyzing intramolecular Michael reactions. nih.gov
A bifunctional iminophosphorane (BIMP)-catalyzed enantioselective intramolecular oxa-Michael reaction of alcohols to tethered, low electrophilicity Michael acceptors has been developed. acs.orgacs.org This method provides excellent yields and high enantiomeric ratios for the synthesis of various cyclic ethers, including oxaspirocycles. acs.orgacs.org The reaction is notable for its broad scope and the ability to be performed on a multigram scale. acs.org Furthermore, the use of P-spiro chiral iminophosphoranes as catalysts has enabled the highly stereoselective Michael addition of azlactones to electron-deficient triple bonds. rsc.org
| Reaction Type | Catalyst | Key Features | Product Type | Ref |
| Prins Cascade Cyclization | Acid catalyst | Forms two rings in one pot | 1,9-Dioxa-4-azaspiro[5.5]undecane derivatives | nih.govacs.org |
| Intramolecular Oxa-Michael Addition | Bifunctional iminophosphorane (BIMP) | High enantioselectivity, broad scope | Oxaspirocycles | acs.orgacs.org |
| Intramolecular Michael Addition | N-Heterocyclic Carbene (NHC) | Diastereo- and enantioselective | Dicarbonyl compounds | nih.gov |
| Michael Addition | P-Spiro chiral iminophosphorane | High stereoselectivity | Azlactones with electron-deficient triple bonds | rsc.org |
Cycloaddition Reactions in the Construction of Spiro-Lactams and Related Systems
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of spiro-lactam synthesis, these reactions are instrumental in forming the core heterocyclic rings with a high degree of stereocontrol.
Staudinger Ketene-Imine Cycloadditions for Beta-Lactam Spirocycles
The Staudinger cycloaddition, a [2+2] reaction between a ketene and an imine, is a cornerstone in the synthesis of β-lactams. rsc.org This reaction is particularly significant for creating spiro-β-lactams, which are valuable precursors for α,α-disubstituted β-amino acids and are present in marine natural products like chartelline. nih.gov The reaction proceeds through a zwitterionic intermediate, and its subsequent ring closure yields the β-lactam ring. researchgate.net The stereochemical outcome of the Staudinger reaction can be influenced by the substituents on both the ketene and the imine, with electron-donating groups on the ketene and electron-withdrawing groups on the imine generally favoring the formation of cis-β-lactams. researchgate.net
A variety of ketene precursors and imines have been employed in the synthesis of spiro-β-lactams. For instance, ketenes can be generated in situ from carboxylic acids. nih.gov A one-pot method for the synthesis of 1,3-bis-aryl spirooxindolo-β-lactams has been developed using isatin (B1672199) Schiff bases and substituted phenylacetic acids, with tosyl chloride used for ketene generation. nih.govrsc.org This method has been shown to be cis-diastereoselective for most of the phenylacetic acids tested. nih.govrsc.org The stereochemistry of the resulting β-lactams can be influenced by reaction conditions such as temperature and solvent polarity, with an increase in trans-diastereomer yield observed with increasing temperature and solvent polarity. nih.govrsc.org
Recent advancements have also focused on enantioselective Staudinger reactions. The use of chiral N-heterocyclic carbene catalysts has enabled the highly enantioselective synthesis of N-Boc β-lactams. researchgate.net Furthermore, planar-chiral derivatives of 4-(pyrrolidino)pyridine have been shown to be effective enantioselective catalysts for the coupling of a range of ketenes with various imines, producing β-lactams with good stereoselection and yield. nih.gov
The table below summarizes examples of Staudinger cycloadditions for the synthesis of spiro-β-lactams.
| Ketene Precursor | Imine | Catalyst/Reagent | Product | Key Features | Reference(s) |
| 9H-Xanthene-9-carboxylic acid | Polycyclic aromatic imines | Tosyl chloride, Triethylamine | Polycyclic aromatic spiro-β-lactams | Synthesis of mono- and bis-spiro-β-lactams | nih.gov |
| Substituted phenylacetic acids | Isatin Schiff bases | Tosyl chloride, DIPEA | 1,3-Diaryl-spiro[azetidine-2,3-indoline]-2,4-diones | cis-Diastereoselective, one-pot synthesis | nih.govrsc.org |
| Acid chlorides | Imines | Chiral N-heterocyclic carbene | N-Boc β-lactams | Highly enantioselective | researchgate.net |
| Symmetrical and unsymmetrical ketenes | Various imines | Planar-chiral 4-(pyrrolidino)pyridine derivative | β-Lactams | Good stereoselection and yield | nih.gov |
Cycloadditions Involving Unsymmetrical Cyclic Ketenes and Imines
The use of unsymmetrical cyclic ketenes in [2+2]-cycloaddition reactions with imines provides a pathway to modified prolines and other complex heterocyclic systems. nih.govnih.gov These reactions have been shown to proceed with a high degree of stereoselectivity. nih.govnih.gov For example, the reaction of ketenes derived from 2- or 3-tetrahydrofuroyl chlorides with imines can yield spiro-β-lactams. nih.gov
A detailed study on the diastereoselective [2+2]-cycloaddition of unsymmetrical cyclic ketenes with optically active imines demonstrated that the reaction proceeds with complete stereoselectivity, yielding spiro-β-lactams with a cis relative disposition of the substituent at the iminic carbon and the nitrogen of the pyrrolidine (B122466) ring. nih.govnih.gov Furthermore, excellent asymmetric induction was achieved when optically active imines were used. nih.govnih.gov Theoretical studies using density-functional methods have provided insights into the origin of the observed stereoselectivity, suggesting a two-step mechanism involving the formation of a zwitterionic intermediate followed by a conrotatory ring closure. nih.govnih.gov
The spiro-β-lactams produced from these reactions can be further transformed. For instance, they can be converted to their N-Boc derivatives and undergo nucleophilic ring-opening to afford enantiomerically pure modified proline derivatives. nih.govnih.gov
The table below presents findings from the cycloaddition of unsymmetrical cyclic ketenes with imines.
| Unsymmetrical Cyclic Ketene Source | Imine Type | Stereochemical Outcome | Subsequent Transformations | Reference(s) |
| 2-Tetrahydrofuroyl chloride | Optically active imines | High stereoselectivity, cis-spiro-β-lactams | Nucleophilic ring-opening to modified prolines | nih.govnih.gov |
| 3-Tetrahydrofuroyl chloride | Optically active imines | High stereoselectivity, cis-spiro-β-lactams | Nucleophilic ring-opening to modified prolines | nih.govnih.gov |
| Ketene from D-glyceraldehyde acetonide derivative | Optically active imines | High stereoselectivity | Synthesis of enantiomerically pure proline derivatives | nih.gov |
Stereoselective Cycloadditions Leading to Spiro-gamma-Lactams
Spiro-γ-lactams are another important class of spirocyclic compounds found in a variety of bioactive natural products. rsc.org Their synthesis often involves stereoselective cycloaddition reactions. A notable example is the development of a stereoselective formal [3+2] cycloaddition to construct the densely functionalized spiro-γ-lactam core of ansalactam A. nih.govwikipedia.orgrsc.org This approach was crucial for accessing the northern domain of this complex natural product. nih.govwikipedia.orgrsc.org The proposed mechanism initially considered an azomethine ylide-type reactivity, but the observation of a deoxygenated imine product suggested an alternative pathway, especially in the presence of strong electrophilic activating agents. nih.gov
The synthesis of chiral spiro-γ-lactams has also been achieved through the 1,3-dipolar cycloaddition of a diazo-γ-lactam with electron-deficient dipolarophiles. rsc.org This method provides a novel synthetic route to these valuable compounds. Additionally, the asymmetric [3+2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with allyl alkyl ketones has been developed, yielding dinitrogen-fused heterocycles that combine the tetrahydroisoquinoline and pyrazolidine (B1218672) cores with high diastereoselectivity and enantioselectivity. nih.gov
The table below highlights stereoselective cycloaddition methods for spiro-γ-lactam synthesis.
| Cycloaddition Type | Reactants | Key Features | Product | Reference(s) |
| Formal [3+2] Cycloaddition | Imine and a suitable dipolarophile | Stereoselective construction of a spiro-γ-lactam core | Spiro-γ-lactam core of ansalactam A | nih.govwikipedia.orgrsc.org |
| 1,3-Dipolar Cycloaddition | Diazo-γ-lactam and electron-deficient dipolarophiles | Synthesis of chiral spiro-γ-lactams | Chiral spiro-γ-lactams | rsc.org |
| Asymmetric [3+2] 1,3-Dipolar Cycloaddition | C,N-cyclic azomethine imines and allyl alkyl ketones | High diastereoselectivity and enantioselectivity | Tetrahydroisoquinoline-pyrazolidine fused heterocycles | nih.gov |
Fusion and Redox Reactions in Heteraspiro Compound Preparation
Ring-fusion and redox reactions are essential strategies for the construction of complex heteraspiro compounds. Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of unsaturated rings, including lactams. nih.govwikipedia.org RCM utilizes metal catalysts, such as Grubbs' catalysts, to facilitate the intramolecular metathesis of two terminal alkenes, forming a cycloalkene and volatile ethylene. wikipedia.org This method has been applied to the synthesis of five- to 30-membered cyclic alkenes and is tolerant of a wide range of functional groups. organic-chemistry.org The synthesis of five- and six-membered lactams has been achieved through RCM of diallylamines followed by in situ oxidative aromatization. organic-chemistry.org
Oxidative cyclization represents another key strategy, often catalyzed by transition metals like palladium. nih.gov These reactions can form a variety of fused and spirocyclic ring systems from heteroatom nucleophiles and unactivated olefins, using molecular oxygen as the stoichiometric oxidant. nih.gov For example, primary acid derivatives can undergo oxidative cyclization to form either spirocycles or fused bicyclic systems depending on the position of the olefin. nih.gov Nature also employs oxidative cyclizations extensively in the biosynthesis of natural products, where enzymes like P450s catalyze the formation of new intramolecular bonds through redox chemistry. nih.gov
Tandem or cascade reactions, which combine multiple bond-forming events in a single pot, offer an efficient route to complex molecules, including spiro compounds. researchgate.netrsc.orgresearchgate.net A novel Lewis acid-catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. rsc.org Redox-neutral C–H annulation strategies using high-valent cobalt catalysts have also been developed for the synthesis of heterocycles, avoiding the need for external oxidants. rsc.org
The table below summarizes fusion and redox reactions for heteraspiro compound synthesis.
| Reaction Type | Key Features | Example Application | Reference(s) |
| Ring-Closing Metathesis (RCM) | Metal-catalyzed formation of unsaturated rings from dienes. | Synthesis of unsaturated γ- and δ-lactones. | nih.govnih.govwikipedia.org |
| Oxidative Cyclization | Palladium-catalyzed cyclization of heteroatom nucleophiles onto olefins. | Synthesis of spirocyclic and fused bicyclic systems from acid derivatives. | nih.gov |
| Tandem Prins/Pinacol Reaction | Lewis acid-catalyzed cascade for oxaspirocycle synthesis. | Synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones. | rsc.org |
| Redox-Neutral C–H Annulation | High-valent cobalt-catalyzed synthesis of heterocycles without external oxidants. | Sustainable synthesis of nitrogen-containing heterocycles. | rsc.org |
Functional Group Introduction and Modification during Synthesis of 3-Oxa-9-azaspiro[5.5]undecane-2,4-dione Precursors and Derivatives
The strategic introduction and modification of functional groups are paramount in the synthesis of complex molecules like this compound. These functional groups not only influence the biological activity of the final compound but also serve as handles for further synthetic transformations.
Strategic Placement of Benzyloxycarbonyl and Carboxylate Groups
The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal by hydrogenolysis. In the context of spirocyclic compounds, the Cbz group can be strategically placed on a nitrogen atom within the spirocyclic framework. For instance, in the synthesis of tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate, the benzyloxycarbonyl group enhances the compound's stability and solubility.
The carboxylate group, often in the form of an ester, is another key functional group. It can be a part of the core heterocyclic structure or a substituent. The tert-butyl ester, for example, is a common protecting group for carboxylic acids. The synthesis of the aforementioned spirocyclic compound involves multiple steps, including the construction of the spirocyclic core, the introduction of the benzyloxycarbonyl group, and a final esterification to yield the tert-butyl carboxylate ester. This compound can undergo various reactions, such as hydrolysis of the ester, nucleophilic substitution at the amino group, and reduction of the carbonyl groups.
Esterification and Amide Coupling in Spiro Compound Synthesis
The formation of the this compound structure relies heavily on fundamental organic reactions, particularly those that form ester and amide bonds. The glutarimide (B196013) ring system of the target molecule is, in essence, a cyclic diamide. Its synthesis is often approached by first constructing a precursor molecule containing the necessary functional groups, which are then cyclized.
A common strategy involves the use of a precursor dicarboxylic acid or its diester derivative. For instance, the synthesis of the carbocyclic analog, 3-Azaspiro[5.5]undecane-2,4-dione, also known as 1,1-cyclohexanediacetimide, is typically achieved through the cyclization of 1,1-cyclohexanediacetic acid. nih.gov This process often involves heating the diacid with a dehydrating agent like acetic anhydride (B1165640) in the presence of ammonia (B1221849) or urea (B33335) to form the imide ring.
In the context of more complex spirocycles, amide coupling reagents are frequently employed to facilitate the formation of amide bonds under milder conditions. A key step in the synthesis of certain 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives involves the condensation of a phenol (B47542) with a hydroxy acid using N,N′-dicyclohexylcarbodiimide (DCC) as an activating agent to form an intermediate amide. nih.gov This amide then undergoes further transformation. Such methods are advantageous as they often avoid the harsh conditions of high heat, preserving sensitive functional groups within the molecule.
The general approach to synthesizing spiro-glutarimides can be conceptualized in two primary ways:
Cyclization of a Diacid/Diester: A precursor like 4,4-bis(carboxymethyl)tetrahydropyran could be reacted with ammonia or a primary amine, typically at elevated temperatures or with a dehydrating agent, to induce cyclization and form the imide ring.
Stepwise Amide Coupling: An initial intermolecular amide coupling could form an open-chain intermediate, which then undergoes a second, intramolecular amide bond formation to close the ring. Modern coupling reagents can facilitate these steps efficiently. nih.gov
Fischer esterification represents another foundational reaction in this context, primarily used to prepare ester precursors from carboxylic acids and alcohols under acidic catalysis. youtube.com These esters can then be converted to the corresponding amides or be used in condensation reactions like the Dieckmann condensation to form cyclic β-keto esters, which are versatile intermediates for further elaboration into the desired spirocyclic system.
Optimization of Synthetic Pathways: Reagent, Condition, and Yield Considerations
The efficiency of any synthetic route is determined by the careful optimization of its constituent steps. For complex molecules like this compound, this involves a systematic investigation of reagents, catalysts, solvents, temperature, and reaction time to maximize the yield and purity of the product.
A pertinent example is the optimization of the metal-catalyzed oxidative cyclization used to form certain 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. nih.gov In this multi-step synthesis, the key cyclization reaction was systematically optimized by screening various catalysts and reaction conditions.
The following table illustrates how reaction conditions can be optimized for yield, based on findings for a key cyclization step in the synthesis of a related spiro-dione. nih.gov
Table 1: Optimization of Oxidative Cyclization for a Spiro-Dione Compound
| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Cu(OAc)₂ (10) | CH₃CN | 80 | 24 | 25 |
| 2 | Cu(OAc)₂ (10) | Dioxane | 80 | 24 | 31 |
| 3 | Cu(OAc)₂ (10) | Toluene (B28343) | 80 | 24 | 35 |
| 4 | Cu(OAc)₂ (10) | DCE | 80 | 24 | 42 |
| 5 | Fe(acac)₃ (10) | DCE | 80 | 24 | 55 |
| 6 | Fe(acac)₃ (20) | DCE | 80 | 24 | 78 |
| 7 | Fe(acac)₃ (20) | DCE | 60 | 24 | 61 |
This data demonstrates several key principles of optimization:
Reagent Selection: The choice of catalyst had a profound impact on the reaction's success. Switching from a copper-based catalyst to an iron-based one (Fe(acac)₃) significantly improved the yield (Entry 4 vs. 5). nih.gov Increasing the catalyst loading from 10 mol% to 20 mol% further boosted the yield from 55% to 78% (Entry 5 vs. 6). nih.gov
Condition Optimization: Solvent screening revealed that 1,2-dichloroethane (B1671644) (DCE) was superior to other solvents like acetonitrile (B52724) or toluene for this particular transformation (Entries 1-4). nih.gov Temperature also played a critical role; a temperature of 80°C was found to be optimal, with lower or higher temperatures resulting in diminished yields (Entries 6-8). nih.gov
Similar considerations apply to other synthetic strategies. For instance, in syntheses involving Robinson annelation to build a carbocyclic portion of a spiro-system, the choice of base and solvent is critical for success. semanticscholar.org Likewise, the cyclization of a dicarboxylic acid to form the glutarimide ring can be optimized by selecting the appropriate dehydrating agent (e.g., acetic anhydride vs. thionyl chloride) and controlling the temperature to prevent decomposition or side reactions. orgsyn.org Ultimately, the development of a robust and high-yielding synthesis for this compound and its analogs depends on this multi-faceted optimization process.
Elucidation of Reaction Mechanisms and Kinetics in the Chemistry of 3 Oxa 9 Azaspiro 5.5 Undecane 2,4 Dione
Mechanistic Pathways of Spirocyclic Lactam and Imide Formation
The formation of the spirocyclic lactam and imide structures, central to the molecule 3-Oxa-9-azaspiro[5.5]undecane-2,4-dione, can be understood by examining related synthetic strategies. These pathways often involve complex cycloadditions and rearrangements where the mechanistic details determine the final product's structure and stereochemistry.
A key transformation for creating highly substituted β-lactams (azetidin-2-ones), which are structurally related to the lactam portion of the target molecule, is the acid-mediated ring contraction of 5-spirocyclopropane isoxazolidines. acs.orgnih.gov This reaction involves the extrusion of ethylene (B1197577) and the formation of a four-membered lactam ring. acs.org Mechanistic studies combining computational and experimental evidence have shed light on this process.
Initial hypotheses considered multiple pathways, but detailed investigations strongly support a concerted mechanism. acs.orgnih.gov The reaction is initiated by the protonation of the nitrogen atom in the isoxazolidine (B1194047) ring, which weakens the N-O bond. acs.org The key finding is that the reaction proceeds with retention of configuration during the cleavage of the cyclopropane (B1198618) ring. acs.orgnih.gov This was demonstrated through experiments with stereochemically defined cis- and trans-substituted spirocyclopropane isoxazolidines.
For instance, when a trans-substituted spirocycle was subjected to ring contraction conditions with trifluoroacetic acid, the resulting alkene was exclusively the E-isomer. acs.org Conversely, a cis-configured substrate yielded only the Z-configured alkene. acs.org This stereospecificity strongly suggests a concerted pathway where bond breaking and formation occur simultaneously, without the formation of an intermediate that would allow for C-C bond rotation. acs.org
Table 1: Stereochemical Outcome of Spirocyclopropane Isoxazolidine Ring Contraction
| Starting Substrate Configuration | Alkene Product Configuration | Mechanistic Implication |
|---|---|---|
| trans-disubstituted cyclopropane | E-alkene | Concerted, stereoretentive pathway |
| cis-disubstituted cyclopropane | Z-alkene | Concerted, stereoretentive pathway |
This table summarizes experimental findings that support a concerted mechanism for the ring contraction reaction. acs.org
While the concerted mechanism is well-supported, some evidence also suggests that under certain conditions, the reaction may proceed through cationic diradical intermediates following the homolytic cleavage of the protonated N-O bond. nih.gov The stability and stereoelectronic properties of these potential intermediates could influence the operative pathway. nih.gov
In the synthesis of spirocyclic systems, including β-lactams and other heterocyclic structures, the reaction mechanism may involve intermediates that are neither purely ionic nor radical but possess characteristics of both. researchgate.netnih.gov Zwitterionic intermediates, which contain both a positive and a negative formal charge, and species with significant diradical character are crucial in understanding various spirocyclization reactions. researchgate.netrsc.org
For example, visible light-mediated energy transfer spirocyclization to produce β-lactams has been shown to proceed through a zwitterionic ground state intermediate. researchgate.net This intermediate then undergoes a thermal conrotatory cyclization via a transition state that has substantial diradical character. researchgate.net The concept of diradical character is a theoretical construct used to describe the extent to which a molecule behaves like a species with two unpaired electrons. rsc.orgcapes.gov.br
Similarly, in [3+2] cycloaddition reactions used to form five-membered rings, the mechanism can shift from a concerted pathway to a stepwise one involving zwitterionic intermediates. nih.gov This is particularly favored by polar interactions between the reacting molecules, the polarity of the solvent, and the presence of substituents that can stabilize ionic centers. nih.gov Computational studies on the reaction between C-arylnitrones and a perfluorinated alkene indicated a polar mechanism, which does not rule out zwitterionic intermediates but excludes a purely biradical pathway. nih.gov In some cases, zwitterionic open-shell species can be stable, consisting of a radical cation and a radical anion located in different parts of the molecule, as demonstrated in bilayer spironanographenes. nih.gov
The nature of these intermediates can be complex. Singlet diradicals, for instance, can exhibit zwitterionic character, making the distinction between a pure diradical and a zwitterion somewhat artificial. youtube.com The reactivity of these species is sensitive to reaction conditions, which can have a profound effect on the reaction outcomes. youtube.com
The stereochemistry of spiro-lactam formation is highly dependent on the electronic properties of the substituents on the reacting molecules. The Staudinger ketene-imine cycloaddition, a classic method for synthesizing β-lactams, provides a clear example of this principle. nih.govnih.gov The cis/trans diastereoselectivity of the resulting β-lactam can be effectively controlled by the electronic nature of the substituents. nih.gov
In the nucleophile-catalyzed Staudinger reaction, the use of an N-protecting group on the imine with a more electron-withdrawing nature tends to favor the formation of the trans-β-lactam. nih.gov This effect is attributed to several factors:
Reaction Rate: A strong electron-withdrawing group can accelerate the rate-determining ring closure step. nih.gov
Transition State Stabilization: It increases the stabilization of the transition state through charge transfers and favorable donor-acceptor interactions. nih.gov
Activation Pathway: It can influence whether the catalyst initially activates the imine or the ketene (B1206846), which in turn affects the stereochemical outcome. nih.gov
Natural Bond Orbital (NBO) analysis has shown that an N-triflyl group, which is strongly electron-withdrawing, enhances the feasibility of the Staudinger reaction by stabilizing the interacting complex. nih.gov Further analysis of the transition states during ring closure revealed that effective charge transfers determine the observed preference for the trans product. nih.gov
Table 2: Influence of N-Substituent on Stereoselectivity in Staudinger β-Lactam Synthesis
| N-Substituent on Imine | Electronic Nature | Predominant Stereoisomer | Rationale |
|---|---|---|---|
| N-Triflyl (N-Tf) | Strongly Electron-Withdrawing | trans | Increased stabilization of transition state, accelerated ring closure. nih.gov |
| Less Electron-Withdrawing Groups | Electron-Donating or Weakly Withdrawing | cis | Different transition state energetics and charge distributions. nih.govnih.gov |
This table illustrates how the electronic properties of substituents directly influence the stereochemical outcome of the reaction. nih.gov
Therefore, the careful selection of substituents based on their electronic characteristics provides a powerful tool for directing the stereoselectivity of spiro-lactam synthesis. nih.gov
Mechanistic Analysis of Functional Group Transformations within the Spiro System
Once the spirocyclic scaffold of a molecule like this compound is formed, its functional groups can undergo various transformations. Understanding the mechanisms of these reactions is crucial for the further derivatization and application of the core structure.
Although the target compound is an imide, the principles of ester hydrolysis are mechanistically related to the hydrolysis of the amide-like bonds in the 2,4-dione ring. Hydrolysis, which is the cleavage of a bond by water, is a fundamental reaction for esters and their derivatives. libretexts.org This reaction can be catalyzed by either an acid or a base, with each pathway leading to different initial products. chemguide.co.uklibretexts.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, the hydrolysis of an ester is a reversible reaction that is the exact reverse of Fischer esterification. libretexts.orgchemguide.co.uk The ester is heated with an excess of water to shift the equilibrium towards the products: a carboxylic acid and an alcohol. chemguide.co.uk The reaction does not go to completion due to its reversible nature. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): When a base, such as sodium hydroxide (B78521), is used, the hydrolysis is an irreversible reaction that goes to completion. libretexts.orgmasterorganicchemistry.com This process is called saponification. The base is a reactant, not just a catalyst. libretexts.org The initial products are an alcohol and the salt of the carboxylic acid (a carboxylate salt). masterorganicchemistry.com To obtain the neutral carboxylic acid, a subsequent acidification step (workup) is required. masterorganicchemistry.com The irreversibility stems from the final deprotonation of the carboxylic acid by the base, which forms a resonance-stabilized carboxylate anion that is unreactive towards the alcohol. masterorganicchemistry.com
Table 3: Comparison of Acidic vs. Basic Ester Hydrolysis
| Condition | Catalyst/Reactant | Reaction Type | Products | Completion |
|---|---|---|---|---|
| Acidic | Acid (e.g., H₂SO₄) | Reversible | Carboxylic Acid + Alcohol | Incomplete libretexts.org |
| Basic | Base (e.g., NaOH) | Irreversible | Carboxylate Salt + Alcohol | Complete libretexts.org |
This table outlines the key differences between the two main pathways for ester hydrolysis. libretexts.org
The mechanism for basic hydrolysis proceeds via a two-step nucleophilic acyl substitution: nucleophilic addition of the hydroxide ion to the ester's carbonyl carbon forms a tetrahedral intermediate, followed by the elimination of the alkoxide leaving group. masterorganicchemistry.com
The nitrogen atom in the 9-aza position of the spiro scaffold is a key site for functionalization via nucleophilic substitution reactions. Amines are generally good nucleophiles due to the lone pair of electrons on the nitrogen atom. libretexts.org They can participate in reactions such as nucleophilic aromatic substitution (SNAr) when attached to an activated aromatic ring or SN2 reactions with alkyl halides. libretexts.orglibretexts.org
In the context of spiro scaffolds, nucleophilic substitution at a nitrogen atom is a common strategy for introducing molecular diversity. For example, in the synthesis of heteroaryl-substituted diazaspirocyclic compounds, a key step involves the nucleophilic substitution of a chlorine atom on 6-chloropurine (B14466) by the nitrogen of an azaspirocycle. researchgate.net
The SNAr mechanism is particularly relevant when the spirocycle is attached to an aromatic system. This mechanism typically involves two steps:
Addition: The nucleophile attacks the aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken.
Elimination: The leaving group departs, restoring the aromaticity of the ring. libretexts.org
The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups (like nitro groups) at the ortho and/or para positions relative to the leaving group, as these groups stabilize the negatively charged Meisenheimer intermediate. libretexts.orgwikipedia.org While the amino group itself (–NH₂) is a poor leaving group, the nitrogen atom of the spirocycle can act as the incoming nucleophile to displace a good leaving group (like a halide) on another molecule. libretexts.org
Reduction Mechanisms of Carbonyl Groups and Nitriles in Spiro Compounds
The reduction of functional groups within spirocyclic frameworks, such as the carbonyls and potentially incorporated nitriles, is a critical aspect of their chemical transformation. The unique three-dimensional structure of spiro compounds can influence the stereochemical outcome and reactivity during reduction reactions.
The dione (B5365651) functionality in this compound is part of a glutarimide (B196013) ring, a cyclic imide. The reduction of such systems can be achieved using complex metal hydrides. Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of reducing amides and cyclic amides (lactams) to their corresponding amines. masterorganicchemistry.comorganicchemistrydata.org The mechanism for the reduction of a cyclic amide involves the nucleophilic addition of a hydride ion to one of the carbonyl carbons. This is followed by the elimination of an aluminate species to form a cyclic iminium ion intermediate. A second hydride ion then adds to this iminium ion, resulting in the formation of the corresponding cyclic amine after an aqueous workup. masterorganicchemistry.com For this compound, this would lead to the reduction of both carbonyl groups to methylenes, yielding 3-Oxa-9-azaspiro[5.5]undecane.
Softer hydride reagents, like sodium borohydride (B1222165) (NaBH4), are generally used for the reduction of aldehydes and ketones and are typically unreactive towards amides. nih.govlibretexts.org However, under specific conditions or with certain catalysts, the reactivity can be altered. For instance, the reduction of some cyclic imides with sodium borohydride has been reported. nih.gov Another reagent, diisobutylaluminum hydride (DIBAL-H), can be used under carefully controlled low-temperature conditions to achieve partial reduction of esters and amides to aldehydes. organicchemistrydata.orgyoutube.com
Nitriles incorporated into spirocyclic structures can be reduced to primary amines using several methods. Catalytic hydrogenation, employing catalysts like Raney nickel, palladium, or platinum, is an effective method. rsc.org Alternatively, chemical reduction using strong hydride reagents such as lithium aluminum hydride (LiAlH4) achieves the same transformation, converting the nitrile group into a primary amine. organicchemistrydata.orglibretexts.org
Kinetic Aspects of Key Synthetic Steps for this compound and its Analogs
Kinetic studies on the synthesis of spiro heterocycles have revealed important insights into reaction mechanisms. For example, in the cobalt(III)-catalyzed synthesis of oxa-spirocyclic compounds, kinetic analysis combined with Density Functional Theory (DFT) calculations identified that the migratory insertion step is the rate-determining step of the reaction. researchgate.netresearchgate.net This study also highlighted the crucial role of additives; for instance, acetic acid was found to assist in the oxidative addition of the N–O bond and subsequent protodemetalation. researchgate.net
The efficiency of spiro-compound synthesis can be dramatically influenced by the choice of catalyst and reaction conditions. In one study, the use of an organo-nanocatalyst, specifically magnetic Fe₂O₃@SiO₂ nanoparticles encapsulated with thiamine (B1217682) hydrochloride, was investigated for the synthesis of various spiro heterocycles. rsc.orgresearchgate.netprimescholars.com The application of ultrasonic irradiation in conjunction with this catalyst was found to significantly accelerate the reaction. For the synthesis of spirooxindoles from isatins, malononitrile, and 1,3-dicarbonyl compounds, the reaction time was reduced to just 10-20 minutes under sonication. researchgate.net This acceleration is attributed to the proper dispersion of the catalyst in the aqueous medium, enhancing its activity. researchgate.net The use of such nanocatalysts not only improves reaction rates but also aligns with green chemistry principles by allowing for easier catalyst recovery and reuse for multiple cycles with sustained activity. primescholars.com
The table below summarizes findings from kinetic studies on the synthesis of related spiro compounds, illustrating the impact of different catalytic systems and conditions on reaction outcomes.
| Catalyst System | Substrates | Key Kinetic Findings / Conditions | Product Type | Reference |
| Co(acac)₂ / Ligand | 3-chloro-oxindoles, β,γ-unsaturated-α-ketoesters | Reversal of enantioselectivity achieved by modifying the ligand structure. | Spiro-cyclopropane-oxindoles | rsc.org |
| Fe₂O₃@SiO₂@thiamine HCl | Isatins, malononitrile, 1,3-dicarbonyls | Reaction time reduced to 10-20 minutes with ultrasonic irradiation. | Spirooxindoles | researchgate.net |
| Cobalt(III) complex | N-phenoxy acetamide, alkynes | Migratory insertion identified as the rate-determining step via kinetic studies and DFT. | Oxa-spirocyclic compounds | researchgate.net |
| 1-methylimidazolium chloride (Ionic Liquid) | Isatin (B1672199), malononitrile, barbituric acid | Microwave-assisted reaction in ethanol (B145695) provided good yields (43-98%). | Spiro compounds | mdpi.com |
These studies underscore the importance of kinetic analysis in the rational design of synthetic routes for complex molecules like 3-Oxa-9-azaspiro[5.5]undecane and its analogs. By identifying rate-limiting steps and understanding the role of catalysts and reaction parameters, more efficient and selective synthetic methodologies can be developed. unizin.org
Structural Characterization and Conformational Analysis of 3 Oxa 9 Azaspiro 5.5 Undecane 2,4 Dione and Its Derivatives
X-ray Crystallography for Absolute and Relative Stereochemistry Elucidation
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. For complex spirocyclic systems like 3-Oxa-9-azaspiro[5.5]undecane-2,4-dione and its derivatives, single-crystal X-ray diffraction analysis is invaluable. researchgate.netnih.gov
The crystal structure of a spiro-β-lactam derivative, for example, can unequivocally confirm the stereochemical arrangement of substituents on the β-lactam ring, which is often challenging to determine by spectroscopic methods alone. researchgate.net The data obtained from X-ray crystallography, such as the crystallographic space group and unit cell dimensions, provide a complete picture of the molecule's conformation and its packing arrangement in the crystal lattice. researchgate.net For instance, the crystal structure of 3-azaspiro[5.5]undecane-2,4-dione has been determined and is available in the Cambridge Structural Database. nih.gov
The following table presents an example of crystallographic data for a spiro-β-lactam isomer.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.000(4) |
| b (Å) | 9.606(2) |
| c (Å) | 13.861(2) |
| α (°) | 104.44(2) |
| β (°) | 107.06(2) |
| γ (°) | 100.28(3) |
| Z | 2 |
| Data adapted from a structural investigation on an isomeric spiro-β-lactam. researchgate.net |
Conformational Preferences and Intramolecular Interactions in Spiro-Lactams and Spiro-Diones
The study of conformational preferences in spiro-lactams and spiro-diones is crucial for understanding their chemical reactivity and biological activity. Conformational analysis involves investigating the different spatial arrangements of atoms that a molecule can adopt through rotation around single bonds. libretexts.org
The conformational analysis of spiro-epoxides has revealed the existence of multiple conformers, with chair-like conformations being predominant at room temperature. rsc.org The relative stability of these conformers is influenced by factors such as steric interactions and torsional strain. libretexts.orgchemistrysteps.com The presence of substituents on the rings can further influence the conformational equilibrium.
Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgscirp.org By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contacts can be identified. nih.gov
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. nih.govresearchgate.net These plots show the distribution of different types of contacts, such as H⋯H, C⋯H, and O⋯H, and their percentage contribution to the total Hirshfeld surface area. iucr.orgnih.gov This information is crucial for understanding the forces that govern the self-assembly of molecules in the crystalline state. rsc.org
The following table illustrates a hypothetical percentage contribution of different intermolecular interactions to the Hirshfeld surface of a spiro-dione derivative.
| Interaction Type | Percentage Contribution |
| H···H | 45.0% |
| O···H / H···O | 25.5% |
| C···H / H···C | 15.2% |
| N···H / H···N | 8.3% |
| C···C | 3.0% |
| Other | 3.0% |
| This is an illustrative table and does not represent data for a specific compound. |
Theoretical and Computational Chemistry Insights into 3 Oxa 9 Azaspiro 5.5 Undecane 2,4 Dione
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods that provide fundamental insights into the behavior of molecules at the electronic level. These computational tools are instrumental in predicting various molecular properties of 3-Oxa-9-azaspiro[5.5]undecane-2,4-dione from first principles, without reliance on empirical data.
Prediction of Molecular Geometries and Electronic Structures
Computational studies focusing on related spiro-heterocyclic systems have demonstrated that DFT methods, particularly with functionals like B3LYP and a suitable basis set such as 6-311G(d,p), can accurately predict molecular geometries. For instance, in studies of similar diazaspiro[5.5]undecane derivatives, the cyclohexanone (B45756) unit has been shown to preferentially adopt a chair conformation. researchgate.net This suggests that the piperidine (B6355638) and the oxaglutaric anhydride (B1165640) rings in this compound likely also adopt stable chair and envelope conformations, respectively, to minimize steric strain.
The electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), can also be determined. These calculations are vital for understanding the molecule's reactivity and kinetic stability.
Calculation of Energetic Barriers and Reaction Pathways
Theoretical calculations are crucial for mapping the potential energy surface of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can determine the energetic barriers and elucidate the most probable reaction pathways. For example, computational studies on the synthesis of related spirocycles have been used to understand the stereochemical outcome of reactions.
Analysis of Electronic Effects Controlling Stereoselectivity
The stereochemistry of spiro compounds is of paramount importance due to the presence of a chiral spiro center. mdpi.comwikipedia.org Theoretical models can dissect the electronic and steric factors that govern the stereoselective synthesis of these molecules. acs.orgrsc.org For this compound, computational analysis can reveal how the interplay of orbital interactions and electrostatic forces dictates the facial selectivity of approaching reagents, leading to the preferential formation of one stereoisomer over another.
Molecular Modeling and Dynamics Simulations for Conformational Studies
While static DFT calculations provide optimized geometries, molecular modeling and dynamics simulations offer a dynamic picture of the conformational landscape of this compound. These methods can explore the different accessible conformations and the energetic barriers between them. For instance, conformational analysis of substituted 2,4,8,10-tetraoxaspiro[5.5]undecane derivatives has been successfully investigated using such techniques, revealing the configurational and conformational behavior of these complex systems. mdpi.com These simulations are essential for understanding how the molecule behaves in a biological environment, where conformational flexibility can be key to its function.
Electrostatic Potential (MEP) Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule. The MEP map illustrates the charge distribution and allows for the identification of electrophilic and nucleophilic centers. For this compound, the MEP would likely show negative potential around the carbonyl oxygen atoms, indicating their susceptibility to electrophilic attack, and positive potential near the N-H proton, highlighting its acidic character. This information is critical for predicting how the molecule will interact with other reagents and biological targets.
Derivatization and Chemical Reactivity of the 3 Oxa 9 Azaspiro 5.5 Undecane 2,4 Dione Scaffold
Functionalization at Nitrogen and Oxygen Heteroatoms
The nitrogen and oxygen atoms within the spirocyclic framework are primary sites for functionalization, enabling the introduction of diverse substituents and the modulation of the molecule's physicochemical properties.
N-Acylation and Amidation Reactions on Spiro-Azaspiro Systems
The secondary amine within the 9-azaspiro[5.5]undecane moiety is amenable to acylation and amidation reactions. These transformations are crucial for introducing a wide range of functional groups, which can significantly alter the biological activity and other properties of the parent scaffold. While specific examples for 3-oxa-9-azaspiro[5.5]undecane-2,4-dione are not extensively documented in the provided results, the general reactivity of similar azaspirocycles suggests that standard acylation conditions would be applicable. For instance, reaction with acyl chlorides or acid anhydrides in the presence of a base would likely yield the corresponding N-acyl derivatives.
Similarly, amidation can be achieved through various synthetic routes. The synthesis of novel 1,3,4-oxadiazole-containing azaspirocycles has been achieved by reacting a 1,3,4-oxadiazole (B1194373) derivative with different azaspiro compounds. researchgate.net This method, which proceeds under mild conditions using a sodium iodide catalyst in a polar aprotic solvent, offers a pathway to generate diverse libraries of compounds. researchgate.net
Urea (B33335) Formation via Isocyanate Reactions
The secondary amine of the azaspiro moiety can readily react with isocyanates to form urea derivatives. This reaction is a common strategy for introducing a urea functional group, which is a key pharmacophore in many biologically active molecules. The reaction typically proceeds by the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate.
A notable example involves the synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent soluble epoxide hydrolase (sEH) inhibitors. nih.gov In this work, various isocyanates were reacted with the spirocyclic amine to generate a library of urea derivatives. nih.gov This highlights the utility of isocyanate chemistry in the derivatization of azaspirocyclic scaffolds for drug discovery. A one-pot, two-step protocol for the synthesis of N,N'-disubstituted ureas from alkyl halides and primary or secondary amines has also been developed, which involves a Staudinger–aza-Wittig reaction to generate an isocyanate intermediate. beilstein-journals.org
Modification of Carbonyl Groups in the Dione (B5365651) Moiety
The two carbonyl groups of the 2,4-dione portion of the molecule are key sites for chemical modification, allowing for ring-opening reactions and transformations into other functional groups.
Esterification Reactions of the Dione
The dione moiety of this compound can undergo esterification, typically through a ring-opening reaction. This process would involve the cleavage of one of the acyl-oxygen bonds of the anhydride-like structure, followed by reaction with an alcohol. This would result in the formation of a mono-ester derivative with a newly formed carboxylic acid or a diester if both carbonyls react. While direct examples of esterification on this specific dione are not provided, the reactivity is analogous to that of other cyclic anhydrides.
Reduction and Related Transformations of Carbonyls
The carbonyl groups of the dione moiety can be targeted for reduction to alcohols or other functional groups. The choice of reducing agent will determine the outcome of the reaction. For instance, strong reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both carbonyl groups to hydroxyl groups. Milder reducing agents could potentially allow for the selective reduction of one carbonyl group.
While specific reduction reactions for this compound are not detailed in the search results, the reduction of similar lactam-containing spirocycles has been reported. For example, the reduction of spirocyclic lactams has been used to generate 2-spiro piperidine (B6355638) building blocks. researchgate.net This suggests that similar transformations could be applied to the this compound scaffold to access a wider range of derivatives.
Peripheral Functionalization of the Spirocyclic Ring System
The functionalization of the spirocyclic ring system of this compound, while not extensively documented for this specific molecule, can be inferred from the chemistry of related spirocycles and piperidine systems. The primary sites for functionalization are the nitrogen atom of the azaspiro ring and the carbon atoms of the cyclohexane (B81311) ring.
N-Functionalization: The secondary amine within the spiro-lactam is a prime target for derivatization. N-alkylation and N-arylation reactions are common strategies to introduce a wide array of substituents, thereby modulating the compound's physicochemical properties. For instance, the reaction with various alkyl halides or aryl halides under basic conditions can yield a library of N-substituted derivatives. Such modifications are crucial in medicinal chemistry for tuning the pharmacokinetic and pharmacodynamic profiles of lead compounds.
C-H Functionalization: Direct functionalization of the C-H bonds on the cyclohexane ring presents a more challenging yet powerful approach to introduce molecular diversity. Modern catalytic methods, including those employing transition metals, can facilitate the introduction of various functional groups at specific positions on the carbocyclic ring. While specific examples for this compound are scarce, related spirocyclic systems have been functionalized through such methods. Aromatization-driven deconstruction and functionalization of spiro dihydroquinazolinones via dual photoredox/nickel catalysis has been developed, showcasing a strategy for cleaving and functionalizing unstrained cyclic C-C bonds. rsc.org
The table below illustrates potential peripheral functionalization reactions based on the reactivity of analogous structures.
| Reaction Type | Reagents and Conditions | Potential Product |
| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 9-Methyl-3-oxa-9-azaspiro[5.5]undecane-2,4-dione |
| N-Arylation | Aryl halide (e.g., C₆H₅Br), Catalyst (e.g., Pd(OAc)₂), Ligand, Base | 9-Phenyl-3-oxa-9-azaspiro[5.5]undecane-2,4-dione |
| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Triethylamine) | 9-Acetyl-3-oxa-9-azaspiro[5.5]undecane-2,4-dione |
Reactivity Profiling of the Dione and Spiro-Lactam Substructures
The chemical reactivity of this compound is dominated by the electrophilic nature of the carbonyl groups within the dione and the reactivity of the spiro-lactam.
Reactivity of the Dione Moiety: The two carbonyl groups of the glutarimide-like ring are susceptible to nucleophilic attack. This can lead to ring-opening reactions under hydrolytic conditions (either acidic or basic) to yield the corresponding dicarboxylic acid. Acid anhydrides, which share structural similarities, react with amines to form amides. libretexts.orgyoutube.com Similarly, the dione moiety in the target compound could potentially react with nucleophiles.
Reactivity of the Spiro-Lactam: The lactam functionality within the spirocyclic system exhibits its own characteristic reactivity. The amide bond can be cleaved under harsh hydrolytic conditions. More synthetically useful transformations involve the reactivity of the N-acyl-glutarimide-like structure. Studies on N-acyl-glutarimides have shown them to be highly reactive precursors for N–C(O) bond cross-coupling reactions, a reactivity driven by the ground-state destabilization of the amide bond. acs.orgresearchgate.netacs.org This suggests that the spiro-lactam in our target molecule could participate in similar transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at the nitrogen atom.
The reactivity of the α-carbon to the carbonyl groups is another important aspect. Under basic conditions, deprotonation can occur, generating a nucleophilic enolate that can participate in various alkylation and condensation reactions.
The table below summarizes the expected reactivity of the dione and spiro-lactam substructures.
| Substructure | Reaction Type | Reagents and Conditions | Potential Product |
| Dione | Hydrolysis (Ring Opening) | Acid (e.g., HCl) or Base (e.g., NaOH), Heat | 1-(carboxymethyl)cyclohexane-1-acetic acid |
| Spiro-Lactam | N-C(O) Cross-Coupling | Arylboronic acid, Pd catalyst, Base | N-Aryl derivative |
| α-Carbon | Enolate Alkylation | Base (e.g., LDA), Alkyl halide | α-Alkylated derivative |
Synthetic Utility of 3 Oxa 9 Azaspiro 5.5 Undecane 2,4 Dione As a Chemical Building Block
Application in the Construction of Complex Organic Molecules
While direct, published applications of 3-Oxa-9-azaspiro[5.5]undecane-2,4-dione in the total synthesis of complex natural products are not extensively documented, its structural motifs suggest significant potential. The presence of a lactone and a glutarimide-like ring system provides multiple points for synthetic modification. For instance, the lactone can undergo ring-opening reactions to reveal a carboxylic acid and a primary alcohol, which can be further elaborated. Similarly, the nitrogen atom of the azaspirocycle can be functionalized, and the adjacent carbonyl groups can participate in various condensation and addition reactions.
The general class of oxa-azaspiro[5.5]undecane derivatives has been utilized in the synthesis of various biologically active compounds. For example, related spirocyclic systems serve as key intermediates in the preparation of kinase inhibitors and other therapeutic agents. The rigid spirocyclic core of this compound can serve as a conformational anchor, pre-organizing appended functional groups in a specific spatial orientation, which is a crucial aspect in the design of potent and selective drugs.
Role as Intermediates in Scaffold-Based Chemical Synthesis
Scaffold-based synthesis is a powerful strategy in drug discovery, allowing for the generation of large libraries of related compounds from a common core structure. This compound is an ideal candidate for such an approach. Its synthesis from relatively simple starting materials allows for the introduction of diversity at an early stage.
Once the spirocyclic core is assembled, the different functional groups can be selectively manipulated. For example, the nitrogen atom can be acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents. The carbonyl groups can be targeted by nucleophiles or used to form larger heterocyclic systems. This multi-faceted reactivity allows for the systematic exploration of the chemical space around the spirocyclic core, leading to the discovery of new compounds with desired biological activities. Research on similar diazaspiro[5.5]undecane scaffolds has demonstrated the utility of this approach in developing ligands for various receptors. researchgate.net
Contribution to the Diversification of Spirocyclic Compound Libraries
The development of diverse chemical libraries is a cornerstone of modern high-throughput screening campaigns. Spirocyclic compounds are particularly valuable in this context as they occupy a region of chemical space that is distinct from more traditional flat, aromatic structures. The unique three-dimensional arrangement of atoms in this compound can lead to novel interactions with biological targets.
By systematically modifying the core structure of this compound, it is possible to generate a library of compounds with a wide range of physicochemical properties. For example, the introduction of polar or non-polar groups can modulate the solubility and lipophilicity of the resulting molecules. Furthermore, the stereochemistry of the spirocenter can be controlled to generate enantiomerically pure compounds, which is often critical for biological activity. The synthesis of libraries of related spirocyclic compounds, such as 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, has been shown to be an effective strategy for the discovery of new bioactive molecules. nih.gov
Use in the Synthesis of Peptidomimetics and Other Bioisosteres
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as increased stability and oral bioavailability. The rigid scaffold of this compound can be used to constrain peptide fragments in a bioactive conformation. The carbonyl groups and the nitrogen atom of the spirocycle can serve as attachment points for amino acid side chains or other functional groups, creating novel peptide-like structures.
Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The this compound core itself can be considered a bioisosteric replacement for other cyclic or bicyclic systems in known drugs. For instance, the development of 1-oxa-2,6-diazaspiro[3.3]heptane as a potential bioisostere for piperazine (B1678402) highlights the growing interest in using novel spirocyclic systems to improve drug-like properties. scispace.com The unique arrangement of heteroatoms and functional groups in this compound makes it a promising candidate for exploration in the design of new peptidomimetics and bioisosteres. nih.gov
Advanced Research Applications of 3 Oxa 9 Azaspiro 5.5 Undecane 2,4 Dione Beyond Drug Discovery
Integration into Materials Science Research for Novel Chemical Structures
The incorporation of spirocyclic units into polymer backbones can profoundly influence the material's properties. The rigid nature of the spiro junction in 3-Oxa-9-azaspiro[5.5]undecane-2,4-dione can enhance the thermal stability and morphological integrity of polymers, a desirable trait in high-performance materials. mdpi.commdpi.com Research on related spirocyclic fluorene (B118485) and sila-fluorene containing polymers has demonstrated improved stability and emission characteristics compared to their non-spiro counterparts. mdpi.com
The presence of the dione (B5365651) functionality in this compound opens avenues for its use as a monomer in polymerization reactions. For instance, it could potentially undergo polycondensation reactions with suitable co-monomers to create novel polyesters or polyamides with unique spirocyclic units integrated into the main chain. These materials could exhibit tailored optical, electronic, or mechanical properties. walshmedicalmedia.com The synthesis of spiro-conjugated polymers has shown that modification of the spirocycle can be used to fine-tune the electronic structure of the resulting polymer. mdpi.com
Below is a table summarizing the potential integration of spirocyclic compounds like this compound in materials science:
| Application Area | Rationale for Using Spirocyclic Compounds | Potential Outcome | Relevant Research on Analogous Compounds |
| High-Performance Polymers | Introduction of rigid spirocyclic units enhances thermal and morphological stability. | Development of polymers with higher glass transition temperatures and improved mechanical strength. | Spirocyclic fluorene polymers exhibit enhanced stability and emission properties. mdpi.com |
| Optoelectronic Materials | The spiro-conjugation can be utilized to control the frontier molecular orbitals. | Creation of novel materials for organic light-emitting diodes (OLEDs) and organic solar cells with tunable electronic properties. | Spiro-conjugated small molecules and polymers have been developed for charge transport and as electron acceptors. mdpi.commdpi.com |
| Functional Monomers | The dione functionality allows for polymerization reactions. | Synthesis of new classes of polyesters and polyamides with unique spirocyclic architectures. | Spiro heterocyclic motifs are used in designing materials with specific optical and electronic properties. walshmedicalmedia.com |
Catalytic Applications and Ligand Design involving Spirocyclic Systems
The rigid framework of spirocyclic compounds makes them excellent scaffolds for the design of chiral ligands used in asymmetric catalysis. sioc-journal.cnnih.gov Chiral spiro ligands have demonstrated high catalytic activity and enantioselectivity in a variety of asymmetric reactions, including hydrogenations and carbon-carbon bond-forming reactions. sioc-journal.cnacs.org The well-defined stereochemistry of the spiro center can effectively control the spatial arrangement of the catalytic metal center, leading to high levels of stereocontrol in chemical transformations. sioc-journal.cnnih.gov
While direct catalytic applications of this compound are not yet extensively reported, its structural motifs suggest potential for development into novel ligands. The nitrogen and oxygen atoms within the spirocyclic system could act as coordination sites for metal ions. Functionalization of the piperidine (B6355638) ring could introduce additional coordinating groups, leading to the creation of bidentate or tridentate ligands. These new ligands could then be screened for their efficacy in various catalytic processes.
The field of heteropoly compounds (HPCs) in catalysis offers another avenue for exploration. researchgate.netscispace.comresearchgate.net These compounds, which can act as both acid and oxidation catalysts, have been used in a wide range of chemical syntheses. researchgate.netscispace.comiitm.ac.inmdpi.com The incorporation of heteropolyacid moieties onto a spirocyclic framework like this compound could lead to the development of novel, shape-selective, and reusable catalysts.
The table below outlines potential catalytic applications based on research into similar spirocyclic systems:
| Catalytic Application | Role of the Spirocyclic Scaffold | Potential Advantages | Examples from Related Research |
| Asymmetric Hydrogenation | Serves as a rigid chiral backbone for phosphine (B1218219) ligands. | High enantioselectivity and catalytic activity. | Spiro-phosphine ligands have been successfully used in the asymmetric hydrogenation of various substrates. nih.gov |
| Carbon-Carbon Bond Formation | Provides a defined stereochemical environment for the catalytic center. | Control over the stereochemical outcome of the reaction. | Chiral spiro ligands are employed in asymmetric carbon-carbon bond-forming reactions. sioc-journal.cnacs.org |
| Heteropolyacid Catalysis | Acts as a support for heteropolyacid catalysts. | Potential for shape-selective catalysis and enhanced stability. | Cesium salts of heteropolyacids have shown to be active and water-tolerant catalysts. scispace.com |
Fundamental Studies in Heteraspiro Compound Chemistry and Stereocontrol
The study of heteraspiro compounds like this compound is crucial for advancing our understanding of stereochemistry and conformational analysis. rsc.org The fixed spatial orientation of the two rings around the spiro center leads to unique stereochemical features and can result in axial chirality. wikipedia.org Detailed conformational analysis of such systems, often employing techniques like NMR spectroscopy and computational modeling, provides valuable insights into the subtle interplay of steric and electronic effects that govern their three-dimensional structure. rsc.orgacs.orgacs.orgnih.gov
The synthesis of spirocyclic systems with multiple stereocenters presents a significant challenge and is an active area of research. nih.govnih.gov The development of stereocontrolled synthetic routes to compounds like this compound is essential for accessing specific stereoisomers for further study and application. nih.govnih.gov For instance, research into the stereocontrolled formation of a [4.4]heterospiro ring system has highlighted the complexities and unexpected outcomes that can arise in such syntheses. nih.gov
Furthermore, the unique structure of this compound makes it an interesting subject for studying intramolecular interactions. The proximity of the oxa- and aza-heterocycles, along with the dione functionality, could lead to specific hydrogen bonding patterns or other non-covalent interactions that influence the compound's conformation and reactivity. Understanding these fundamental aspects is critical for the rational design of new functional molecules based on this spirocyclic scaffold.
The following table summarizes the areas of fundamental study where this compound and related compounds are of interest:
| Area of Fundamental Study | Key Features of Spirocyclic Compounds | Research Focus | Insights from Analogous Systems |
| Conformational Analysis | Rigid spirocyclic framework with defined stereochemistry. | Elucidation of preferred conformations and the influence of substituents using NMR and computational methods. | Studies on spiro and polyspiro 1,3-dioxane (B1201747) compounds have explored their axial and helical chirality. rsc.org |
| Stereocontrolled Synthesis | Presence of a spirocenter and potentially other stereocenters. | Development of synthetic methods to control the absolute and relative stereochemistry of the spirocyclic core. | Stereoselective synthesis of oxaspirobicycles has been achieved via Prins-pinacol annulation. nih.gov |
| Intramolecular Interactions | Proximity of multiple functional groups within a constrained geometry. | Investigation of non-covalent interactions, such as hydrogen bonding, and their effect on molecular structure and properties. | Computational studies on aza-spiro ring formations have revealed the importance of conformational anchoring through CH–O hydrogen bonds and CH−π interactions. acs.org |
Future Directions and Emerging Research Opportunities for 3 Oxa 9 Azaspiro 5.5 Undecane 2,4 Dione Chemistry
Development of Novel and Highly Stereoselective Synthetic Pathways
The synthesis of spiro[5.5]undecane systems has been an area of active investigation, with various strategies developed for their construction. banglajol.info However, the stereocontrolled synthesis of asymmetrically substituted spirocycles like 3-oxa-9-azaspiro[5.5]undecane-2,4-dione remains a significant challenge. Future research should prioritize the development of novel, efficient, and highly stereoselective synthetic routes.
Key Research Objectives:
Asymmetric Catalysis: The exploration of chiral catalysts, including organocatalysts and transition-metal complexes, for the enantioselective and diastereoselective construction of the spirocyclic core. This could involve asymmetric Michael additions, cycloadditions, or desymmetrization of prochiral precursors.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or carbohydrates, to introduce stereocenters that can direct the formation of the spirocyclic system in a predictable manner.
Flow Chemistry Approaches: The development of continuous flow processes for the synthesis of this compound and its derivatives. This could offer advantages in terms of safety, scalability, and reaction optimization.
A hypothetical stereoselective synthesis could involve the use of a chiral auxiliary on the nitrogen of a precursor to guide the cyclization, or a chiral Lewis acid to catalyze the key ring-forming step. The development of such methods would be crucial for accessing enantiopure materials, which is often a prerequisite for biological evaluation.
Advanced Computational Approaches for Predicting Structure-Reactivity Relationships
Computational chemistry offers powerful tools to understand and predict the behavior of complex molecules. For this compound, computational studies can provide invaluable insights into its conformational preferences, electronic properties, and reactivity, thereby guiding synthetic efforts and the design of new derivatives.
Potential Computational Studies:
| Computational Method | Research Focus | Potential Outcomes |
| Density Functional Theory (DFT) | Conformational analysis, electronic structure calculations (HOMO/LUMO energies), prediction of spectroscopic data (NMR, IR). | Understanding the most stable conformations, identifying reactive sites, and aiding in structural elucidation. |
| Molecular Dynamics (MD) Simulations | Exploring the dynamic behavior of the molecule in different solvent environments, studying its interactions with biological macromolecules. | Predicting solubility, membrane permeability, and potential binding modes to protein targets. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions or interactions with receptors where a high level of theory is needed for the active site. | Elucidating mechanisms of biological activity and designing more potent analogs. |
These computational approaches can significantly accelerate the research and development process by allowing for the in-silico screening of potential derivatives and reaction pathways, thus saving time and resources.
Exploration of New Chemical Transformations and Rearrangements of the Scaffold
The reactivity of the this compound scaffold is largely unexplored. A systematic investigation into its chemical transformations would unlock its potential for creating diverse molecular architectures. The presence of the glutarimide (B196013) and tetrahydropyran (B127337) rings, along with the spirocyclic center, suggests a rich and varied reactivity profile.
Areas for Exploration:
Functionalization of the Nitrogen Atom: The secondary amine in the glutarimide ring is a prime site for derivatization through N-alkylation, N-arylation, or acylation, allowing for the introduction of a wide range of functional groups.
Reactions at the Carbonyl Groups: The two carbonyl groups could be selectively reduced or serve as points for the introduction of nucleophiles.
Ring-Opening and Rearrangement Reactions: Investigating the stability of the spirocyclic system under various conditions (acidic, basic, thermal) could lead to novel molecular rearrangements and the formation of new heterocyclic systems. For instance, selective cleavage of the tetrahydropyran or glutarimide ring could provide access to new classes of compounds.
Understanding the inherent reactivity of the scaffold is fundamental to its application as a versatile synthetic intermediate.
Design and Synthesis of Next-Generation Spirocyclic Building Blocks for Chemical Synthesis
The rigid, three-dimensional nature of the this compound scaffold makes it an attractive starting point for the design of novel spirocyclic building blocks for use in drug discovery and materials science. banglajol.infonih.gov By strategically introducing functional groups, this core can be transformed into a versatile platform for the construction of more complex molecules.
Strategies for Developing New Building Blocks:
Introduction of Orthogonal Functional Groups: Synthesizing derivatives with multiple, orthogonally protected functional groups would allow for selective, stepwise modifications, enabling the construction of complex molecular architectures.
Creation of Bifunctional Scaffolds: Designing derivatives that can be incorporated into polymers or used in fragment-based drug discovery by introducing reactive handles at different positions of the molecule.
Synthesis of Spirocyclic Libraries: The development of efficient synthetic routes will facilitate the creation of libraries of diverse this compound analogs for high-throughput screening in various biological assays.
The spirocyclic nature of these building blocks can lead to improved physicochemical properties, such as increased solubility and metabolic stability, and can allow for the exploration of new regions of chemical space. banglajol.info
Q & A
Q. What are the established synthetic methodologies for 3-Oxa-9-azaspiro[5.5]undecane-2,4-dione?
The synthesis typically involves multi-step routes, such as Prins cyclization or heteroaryl substitution strategies . For example:
- Prins cyclization offers scalability and efficiency for spirocyclic frameworks, often using acidic catalysts (e.g., para-toluenesulfonic acid) and optimized reaction times (7 days for cyclohexyl variants) .
- Heteroaryl substitution methods involve coupling agents like EDC•HCl to introduce functional groups, with yields improved by optimizing solvent systems (e.g., ethanol) and purification via chromatography .
Key intermediates are characterized by IR and NMR to confirm regioselectivity.
Q. Which spectroscopic and crystallographic techniques are used for structural characterization?
- X-ray crystallography resolves spirocyclic conformation and ring puckering parameters (e.g., chair/boat cyclohexane rings) .
- IR spectroscopy identifies carbonyl (C=O) and ether (C-O-C) stretches at ~1750 cm⁻¹ and 1100 cm⁻¹, respectively.
- UV-Vis detects π→π* transitions in conjugated systems (e.g., benzylidene derivatives) .
- NMR (¹H/¹³C) confirms substituent positions via coupling patterns and NOE interactions .
Q. What are the common biological targets of spirocyclic compounds like this compound?
These compounds often target enzymes like soluble epoxide hydrolase (sEH) and MmpL3 (mycobacterial membrane protein). Activity is modulated by substituents:
- Benzyl groups enhance sEH inhibition via hydrophobic interactions .
- Hydroxyl or halogen substituents alter binding affinity to MmpL3, as shown in surface plasmon resonance assays .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in multi-step syntheses?
- Catalyst screening : Replace traditional acids with milder catalysts (e.g., Amberlyst-15) to reduce side reactions .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) for better intermediate solubility .
- Purification strategies : Employ preparative HPLC to resolve diastereomers, as demonstrated for azaspiro undecane derivatives .
Q. What strategies resolve discrepancies in reported biological activity data for spirocyclic derivatives?
- Comparative assays : Use standardized enzyme inhibition protocols (e.g., fluorometric sEH assays) to minimize inter-lab variability .
- Structural validation : Re-analyze compound purity via HPLC and confirm stereochemistry via X-ray crystallography .
- SAR studies : Systematically modify substituents (e.g., replacing benzyl with cyclohexyl) to isolate activity-contributing moieties .
Q. How do ring puckering dynamics influence the reactivity of this compound?
- Conformational analysis : The 1,3-dioxane ring adopts a distorted boat conformation , while the cyclohexane ring exhibits a chair conformation , as determined by Cremer-Pople puckering parameters .
- Reactivity implications : Boat conformations increase steric hindrance, slowing nucleophilic attacks at the carbonyl group. Computational modeling (DFT) can predict reactive sites .
Q. What synthetic routes enable the introduction of bioorthogonal handles for click chemistry applications?
- Bromoalkylation : React 3-Oxa-9-azaspiro undecane with 1,6-dibromohexane to install alkyl bromides, enabling subsequent azide-alkyne cycloaddition .
- Amine functionalization : Use reductive amination to introduce terminal amines, facilitating conjugation with NHS esters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
